C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)NN
. The compound has a molecular weight of 296.17 g/mol . 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine is a fluorine-containing heterocyclic compound characterized by the presence of two trifluoromethyl groups attached to the naphthyridine ring. It is primarily recognized for its potential applications in medicinal chemistry and materials science due to its unique chemical properties and structural features. The compound has a molecular formula of and a molecular weight of approximately 281.16 g/mol. Its CAS number is 51420-72-5, and it is classified as a heterocyclic aromatic amine.
The synthesis of 5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine typically involves introducing trifluoromethyl groups into a naphthyridine precursor through nucleophilic aromatic substitution reactions. A common synthetic route includes the reaction of 5,7-dichloro-1,8-naphthyridine with trifluoromethyl lithium in the presence of a base, which facilitates the substitution of chlorine atoms with trifluoromethyl groups.
The reaction conditions are critical for achieving optimal yields and purity. These include controlling temperature, solvent choice, and reaction time. For instance, using polar aprotic solvents can enhance nucleophilicity and facilitate better yields. In industrial settings, continuous flow reactors may be employed to scale up production while maintaining quality control.
The structure of 5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine features a naphthyridine core with two trifluoromethyl substituents at the 5 and 7 positions. The trifluoromethyl groups significantly influence the compound's electronic properties, enhancing its reactivity and stability.
5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine can undergo several types of chemical reactions:
The specific reagents and conditions used in these reactions can significantly affect the outcome. For example:
The mechanism of action for 5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine primarily involves its interaction with biological targets such as enzymes or receptors. The presence of trifluoromethyl groups enhances its binding affinity due to increased hydrophobic interactions and electronic effects.
In medicinal chemistry applications, this compound may act as an enzyme inhibitor by binding to active sites on target enzymes, thereby modulating their activity. This can lead to various biological effects including antimicrobial or anticancer activities.
5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine has several notable applications:
The 1,8-naphthyridine scaffold represents a privileged heterocyclic system in drug design, characterized by a fused bicyclic structure containing two nitrogen atoms at positions 1 and 8. This diazanaphthalene core provides exceptional versatility for structural modification and biological targeting. The electron-deficient nature of this system facilitates strong interactions with biological macromolecules through hydrogen bonding and π-stacking interactions. In medicinal chemistry, the nitrogen atom at position 1 serves as a hydrogen bond acceptor, while the nitrogen at position 8 exhibits both hydrogen bond accepting and donating capabilities depending on protonation state. This dual functionality enables 1,8-naphthyridine derivatives to interact with diverse enzyme targets, particularly those involving nucleotide recognition sites. Historical precedents established by nalidixic acid (the first 1,8-naphthyridine antibiotic) demonstrate how small modifications to this core yield significant changes in biological activity and pharmacokinetic profiles [5]. The planar structure facilitates intercalation with DNA, while the dipole moment across the ring system enhances binding affinity to topoisomerase enzymes and kinase domains [5] [7].
The strategic incorporation of trifluoromethyl (-CF₃) groups at positions 5 and 7 of the 1,8-naphthyridine scaffold induces profound electronic and steric effects that dramatically enhance pharmaceutical potential. These strongly electron-withdrawing substituents significantly increase the compound's lipophilicity (measured by XLogP3 ≈ 5.2), facilitating membrane penetration and improving cellular uptake . The trifluoromethyl groups create a region of high electron deficiency within the naphthyridine core, enhancing binding interactions with electron-rich regions of biological targets through dipole-dipole interactions and fluorine bonding. This electronic perturbation also increases metabolic stability by protecting adjacent positions from oxidative metabolism, thereby improving pharmacokinetic profiles. The steric bulk of the -CF₃ groups influences molecular conformation, potentially creating complementary fits within hydrophobic enzyme pockets not accessible to non-fluorinated analogs. These combined effects yield compounds with enhanced antimicrobial potency against resistant pathogens and improved anticancer activity profiles compared to their non-fluorinated counterparts [2] [7].
The medicinal evolution of 1,8-naphthyridines represents a compelling narrative of structural innovation:
Table 1: Historical Development of Key 1,8-Naphthyridine Therapeutics
Year | Compound | Structural Features | Therapeutic Significance |
---|---|---|---|
1967 | Nalidixic acid | First gen 4-oxo-quinolone | Introduced naphthyridines as antibacterial agents [5] |
1980s | Enoxacin | 6-Fluoro, piperazinyl | Expanded spectrum against Gram-negative pathogens [5] |
1990s | Gemifloxacin | 8-Methoxy, cyclopropyl | Activity against resistant S. pneumoniae [5] |
2000s | 5,7-Bis(trifluoromethyl) derivatives | Dual -CF₃ substitutions | Emergence of enhanced anticancer/antimicrobial profiles [2] [4] |
This progression demonstrates a strategic shift from simple carboxylated derivatives to sophisticated trifluoromethyl-substituted analogs with polypharmacology. The synthesis of 5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine (CAS 51420-72-5) marks a significant milestone, with its dual -CF₃ groups enabling unprecedented biological activities beyond traditional antibacterial applications [4] . Contemporary research explores this scaffold's potential against drug-resistant cancers and multidrug-resistant pathogens, leveraging its unique electronic properties for targeted therapies [2] [7].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: